Desmethylnaproxen-6-O-sulfate is a significant metabolite of the nonsteroidal anti-inflammatory drug naproxen, known for its therapeutic effects in pain relief and inflammation reduction. This compound is formed through metabolic processes in the body, particularly involving sulfation reactions. Desmethylnaproxen-6-O-sulfate is classified as a sulfate conjugate, which plays a crucial role in the pharmacokinetics of naproxen and its derivatives.
Desmethylnaproxen-6-O-sulfate is primarily derived from naproxen, a widely used medication in the treatment of conditions such as arthritis and other inflammatory disorders. The compound falls under the category of sulfated metabolites, which are often produced via enzymatic reactions involving sulfotransferases. In particular, the human cytosolic sulfotransferases are responsible for the sulfation of desmethylnaproxen, leading to the formation of this sulfate conjugate .
The synthesis of desmethylnaproxen-6-O-sulfate typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance control over reaction conditions and improve yield and purity. Catalysts can also be utilized to optimize the synthesis process further.
Desmethylnaproxen-6-O-sulfate has the following molecular characteristics:
The compound features a naphthalene ring system with a sulfooxy group at the 6-position, contributing to its chemical reactivity and biological activity .
Desmethylnaproxen-6-O-sulfate can participate in various chemical reactions:
The mechanism of action for desmethylnaproxen-6-O-sulfate involves its interaction with biological targets through hydrogen bonding and electrostatic interactions facilitated by the sulfooxy group. The hydrophobic naphthalene core allows for interactions with lipid membranes and proteins, potentially modulating their activity. This mechanism is crucial for understanding its pharmacological effects, including anti-inflammatory properties .
Desmethylnaproxen-6-O-sulfate exhibits characteristics typical of organic sulfate compounds:
The chemical properties include:
Relevant data indicate that this compound can be effectively analyzed using chromatographic techniques for quantification in biological samples .
Desmethylnaproxen-6-O-sulfate has several scientific applications:
Naproxen undergoes initial Phase I metabolism primarily via hepatic cytochrome P450 enzymes CYP2C9 and CYP1A2. These isoforms catalyze the O-demethylation of naproxen’s 6-methoxy group, yielding O-desmethylnaproxen (O-DMN) as the primary metabolite [1] [7]. Genetic polymorphisms in CYP2C9 significantly influence this step: individuals carrying CYP2C92 or 3 alleles exhibit reduced demethylation efficiency, evidenced by altered pharmacokinetics such as increased volume of distribution (V~d~/F: 98.86 L vs. 380.22 L in wild-type vs. variant carriers) and elimination rate (K~el~*: 0.84 vs. 1.86 h⁻¹) [7].
O-DMN undergoes sulfation via cytosolic sulfotransferases (SULTs) to form the terminal metabolite desmethylnaproxen-6-O-sulfate. Human SULT isoforms 1A1, 1B1, and 1E1 preferentially catalyze this reaction, with SULT1A1 demonstrating the highest affinity (K~m~ = 84 µM) due to its abundance in the liver and intestines [2]. This conjugation requires 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. The metabolite is detectable in plasma, particularly in renally impaired subjects, where impaired excretion leads to its accumulation [3].
The efficiency of O-DMN sulfation is governed by its naphthol structure and side-chain properties. Studies using O-DMN analogs reveal that lipophilic alkyl groups (e.g., ethyl or methyl substituents at the 6-position) enhance binding affinity to SULT1A1 and SULT1E1. For example:
Table 1: Kinetic Parameters of SULT Isoforms for O-DMN and Analogs
Substrate | SULT1A1 (K~m~, µM) | SULT1B1 (K~m~, µM) | SULT1E1 (K~m~, µM) |
---|---|---|---|
O-DMN | 84 | 690 | 341 |
6-Methyl-naphthalen-2-ol | 42 | 305 | 170 |
6-Ethyl-naphthalen-2-ol | 28 | 210 | 142 |
The carboxylic acid group in O-DMN’s side chain impedes sulfation efficiency. Analogs lacking this group (e.g., unsubstituted naphthols) exhibit 40–1150-fold lower K~m~ values than O-DMN. Molecular analyses indicate the carboxylate anion creates electrostatic repulsion with negatively charged binding pockets in SULT enzymes, reducing catalytic efficiency. This is validated by comparing O-DMN with 6-hydroxy-naphthalen-2-carboxylic acid, where carboxylation abolishes sulfation activity entirely [1] [2].
O-DMN undergoes competing Phase II pathways:
Sulfation is less efficient than glucuronidation owing to:
Table 2: Sulfation vs. Glucuronidation of Naproxen Metabolites
Parameter | Desmethylnaproxen-6-O-sulfate | Naproxen/O-DMN Glucuronide |
---|---|---|
Primary Enzymes | SULT1A1, 1B1, 1E1 | UGT1A6, UGT2B7 |
Conjugation Site | Phenolic OH at C6 | Carboxylate or phenolic OH |
Affinity (K~m~) | 84–690 µM | <10 µM |
Major Transporters | MRP2/4 | MRP2, BCRP |
Molecular modeling studies reveal key characteristics:
Table 3: Physicochemical Properties of Naproxen Metabolites
Compound | Solvation Energy (kcal/mol) | Dipole Moment (Debye) | Log P |
---|---|---|---|
Naproxen | –12.26 | 6.4 | 3.18 |
O-DMN | –15.10 | 6.0 | 2.75 |
Desmethylnaproxen-6-O-sulfate | –55.79 | 6.9 | –0.92 |
Desmethylnaproxen-6-O-sulfate is identifiable in plasma via LC-MS/MS, with a lower quantification limit of 2.4 ng/mL. Its levels correlate with renal dysfunction: uremic patients exhibit 3–5-fold higher plasma concentrations than healthy subjects due to impaired excretion. Detection relies on enzymatic hydrolysis (arylsulfatase) followed by HPLC or LC-MS validation [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1